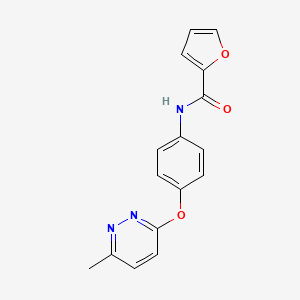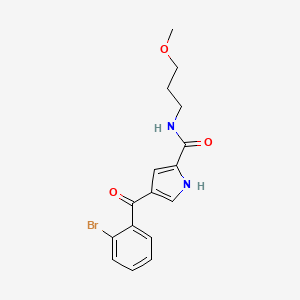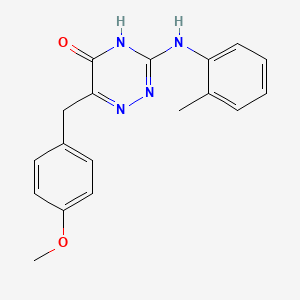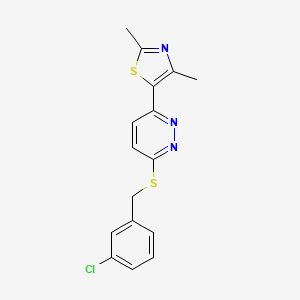
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is a complex organic molecule. It contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives like the one often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms . It also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom.Chemical Reactions Analysis
Pyridazine derivatives are known for their diverse chemical reactivity, which is often exploited in the synthesis of a wide range of pharmacologically active compounds . The specific chemical reactions that this compound might undergo would depend on the conditions and the presence of other reactants.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic structures, providing a foundation for the development of potential pharmaceuticals. For example, the synthesis of new pyridazinones, pyridazinimines, and pyridines demonstrates the versatility of related compounds in creating diverse molecular architectures with potential for varied biological activities. These synthetic routes offer a pathway to novel compounds that could serve as leads in drug discovery processes (Sayed et al., 2002).
Antibacterial Activity
Research has also highlighted the antibacterial potential of derivatives containing similar structures. For instance, 1,3,4-oxadiazole thioether derivatives showing significant antibacterial activities underline the importance of structural features like the thioether moiety in enhancing biological efficacy against pathogens. This suggests that modifications to the core structure of "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole" could yield potent antibacterial agents (Song et al., 2017).
Anticancer Properties
The compound's framework is conducive to modifications that have shown promise in anticancer studies. For example, pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antitumor activity, indicating that such structures could be exploited further for developing anticancer therapies. The results from these studies provide a compelling argument for the investigation of "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole" derivatives as potential anticancer agents (Qin et al., 2020).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of synthetic methods for its preparation . Given the wide range of activities exhibited by pyridazine derivatives, this compound could potentially be a valuable lead compound in the development of new drugs .
Eigenschaften
IUPAC Name |
5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDSEXYYOAOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

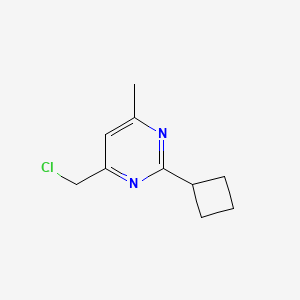
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
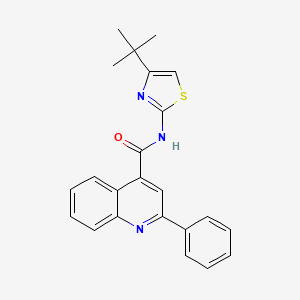

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)
![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2534968.png)
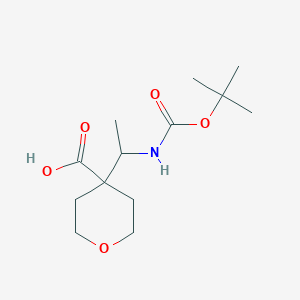
![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)
